molecular formula C19H21N3O3S B8105885 Rev7/rev3L-IN-1

Rev7/rev3L-IN-1

货号: B8105885
分子量: 371.5 g/mol
InChI 键: FCAGATFCNDPZOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rev7/rev3L-IN-1 is a small-molecule inhibitor that targets the interaction between the REV7 and REV3L proteins. These proteins are subunits of DNA polymerase zeta, which plays a crucial role in translesion DNA synthesis, a process that allows DNA replication to occur even when the DNA template is damaged.

准备方法

The synthesis of Rev7/rev3L-IN-1 involves several steps, including the preparation of the REV7/REV3L complex. The complex is obtained from the RCSB Protein Data Bank, and the missing residues are built using the ‘Model Loops’ module of Chimera . The synthetic route typically involves molecular docking, molecular dynamics, and MM/PBSA free energy calculations to study the binding mechanism of REV7 and its inhibitors . Industrial production methods for this compound are still under research and development, with a focus on optimizing the yield and purity of the final product.

化学反应分析

Rev7/rev3L-IN-1 primarily undergoes interactions with the REV7 and REV3L proteins. The compound binds to two pockets divided by the ‘safety-belt’ structure of REV7, forming a stable complex through hydrophobic contacts . The major reactions involved include:

    Binding Reactions: The compound binds to the REV7/REV3L complex, inhibiting their interaction.

    Hydrophobic Interactions: These interactions are crucial for the stable complex formation.

    Molecular Docking: This process helps in understanding the binding modes and optimizing the inhibitor’s design.

科学研究应用

Chemosensitization

Rev7/Rev3L-IN-1 has been demonstrated to chemosensitize various cancer cell lines. For instance, in HeLa cells treated with cisplatin alongside this compound, a significant decrease in clonogenic survival was observed compared to treatment with cisplatin alone . This suggests that the compound can effectively enhance the cytotoxic effects of existing chemotherapeutics.

Cancer Type Chemotherapeutic Agent Effect of this compound
Cervical CancerCisplatinIncreased apoptosis
Colon Cancer5-FUOvercomes resistance
Testicular CancerCisplatinEnhanced sensitivity

Overcoming Drug Resistance

Studies indicate that overexpression of REV7 is linked to resistance against several chemotherapeutic agents, including 5-fluorouracil (5-FU) and oxaliplatin . By inhibiting REV7's function, this compound can potentially reverse this resistance, allowing for more effective treatment outcomes in resistant cancer types.

Role in DNA Damage Response

REV7 is integral to the DNA damage response mechanisms, particularly in non-homologous end joining (NHEJ) and TLS pathways. Inhibition of REV7 by this compound leads to increased DNA damage sensitivity in cells exposed to genotoxic stress . This makes it a valuable tool for studying DNA repair processes and their implications in cancer biology.

Study on B-cell Survival

A study utilizing a B-cell-specific Rev7 knockout model highlighted the critical role of REV7 in cell survival during class switch recombination (CSR) processes. The absence of REV7 led to increased apoptosis under conditions that simulate DNA damage induced by activation-induced cytidine deaminase (AID) . The application of this compound could be hypothesized to mimic these effects by disrupting the protective role of REV7.

Inhibition Studies

In structural studies involving nuclear magnetic resonance (NMR), this compound was shown to bind directly to REV7, providing insights into its potential as a therapeutic agent . The compound exhibited an IC50 value of 78 μM, indicating effective inhibition at relatively low concentrations.

作用机制

Rev7/rev3L-IN-1 exerts its effects by inhibiting the interaction between the REV7 and REV3L proteins. This inhibition disrupts the function of DNA polymerase zeta, which is essential for translesion DNA synthesis. By preventing this interaction, the compound chemosensitizes cells, making them more susceptible to chemotherapy . The molecular targets involved include the REV7 and REV3L proteins, and the pathways affected are those related to DNA damage response and cell cycle regulation .

相似化合物的比较

Rev7/rev3L-IN-1 is unique in its ability to specifically target the REV7/REV3L interaction. Similar compounds include other small-molecule inhibitors that target different protein-protein interactions involved in DNA damage response and cell cycle regulation. Some of these compounds include:

生物活性

Rev7/Rev3L-IN-1 is a small-molecule inhibitor targeting the interaction between REV7 and REV3L, components of the DNA polymerase ζ complex, which plays a critical role in translesion synthesis (TLS) during DNA damage repair. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in cancer treatment.

REV7 and REV3L Interaction

REV7 is a multifunctional protein that interacts with REV3L to form a stable complex essential for TLS. This process allows cells to bypass DNA lesions that would otherwise stall replication forks. The binding of this compound disrupts this interaction, thereby inhibiting the TLS pathway, which can lead to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and 5-fluorouracil (5-FU) .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits the reactivation of reporter plasmids containing interstrand cross-links (ICLs), highlighting its potential to chemosensitize tumor cells . The compound's IC50 values have been reported at approximately 78 µM, indicating its potency in disrupting the REV7-REV3L interaction .

Case Studies

  • Colon Cancer : In colon cancer cells, upregulation of REV7 correlates with resistance to 5-FU and oxaliplatin. Inhibition of REV7 using this compound has shown promise in overcoming this resistance, suggesting that targeting this pathway may enhance the effectiveness of existing chemotherapeutics .
  • Testicular Germ Cell Tumors (TGCT) : REV7 inactivation has been shown to overcome acquired resistance to cisplatin in TGCT models. The application of this compound in these studies indicates a potential for improving treatment outcomes by sensitizing resistant cancer cells .

Table: Summary of Biological Activity Findings

Cancer Type Mechanism Outcome
Colon CancerUpregulation of REV7 leads to chemoresistanceThis compound enhances sensitivity to 5-FU and oxaliplatin
Testicular Germ Cell TumorsREV7 inactivation overcomes cisplatin resistanceImproved response to cisplatin with this compound

Structural Insights

Recent studies utilizing molecular docking and dynamics simulations have elucidated the binding mechanisms of this compound. The compound binds within two distinct pockets formed by the "safety-belt" structure of REV7, primarily through hydrophobic interactions . This structural understanding is crucial for the future design of more potent inhibitors.

Key Residues for Binding

The binding affinity of this compound is influenced by several key residues within the REV7 protein:

  • Trp171 : Critical for interaction with REV3L.
  • Leu149, Met160, Ile163 : Contribute significantly to binding energy.

These insights into binding interactions are vital for optimizing drug design aimed at enhancing therapeutic efficacy against cancer .

属性

IUPAC Name

3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGATFCNDPZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。